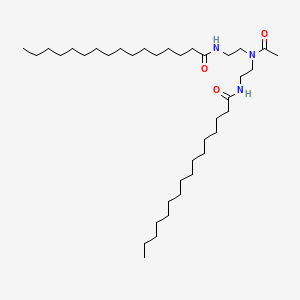

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide

Description

Properties

CAS No. |

85187-59-3 |

|---|---|

Molecular Formula |

C38H75N3O3 |

Molecular Weight |

622.0 g/mol |

IUPAC Name |

N-[2-[acetyl-[2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide |

InChI |

InChI=1S/C38H75N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(43)39-32-34-41(36(3)42)35-33-40-38(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,39,43)(H,40,44) |

InChI Key |

XWMRAHYRLADCRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide is a complex organic compound characterized by amide and imine functionalities. It is synthesized from hexadecan-1-amide through the introduction of acetylimino groups via diethane-2,1-diyl linkers. The molecular formula varies slightly depending on the source but typically reflects a high molecular weight and nitrogen/oxygen atoms critical for chemical reactivity.

General Synthesis Overview

The synthesis of this compound involves multi-step reactions, primarily using activated carboxylic acid derivatives such as acyl chlorides or anhydrides, combined with amines. Controlled reaction conditions are essential to achieve high yields and purity.

Preparation Methods

Stepwise Synthesis

-

- React hexadecanoyl chloride with ammonia or primary amines under controlled temperature (typically 0–5°C).

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Catalyst: Pyridine or triethylamine.

Introduction of Acetylimino Groups :

- Use ethylene diamine as a linker to introduce acetylimino functionality.

- Reaction with acetic anhydride or acetyl chloride under mild conditions (20–40°C).

- Solvent: Methanol or ethanol.

-

- Combine intermediates under reflux conditions (60–80°C) to form this compound.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Catalyst: Sodium acetate or potassium carbonate.

Optimized Reaction Conditions

Key parameters affecting yield and purity:

- Temperature : Maintaining precise temperature control during each step prevents side reactions.

- Solvent Choice : Polar aprotic solvents like DMF enhance reactivity.

- Catalyst Selection : Bases like pyridine improve nucleophilic substitution efficiency.

Analytical Techniques for Confirmation

To confirm the structure and purity:

- NMR Spectroscopy : Identifies functional groups and verifies connectivity.

- IR Spectroscopy : Detects characteristic amide and imine vibrations.

- Mass Spectrometry : Confirms molecular weight consistency.

Data Table Summary

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Hexadecanamide | Hexadecanoyl chloride + NH₃ | 0–5°C, DCM solvent | ~85 |

| Acetylimino Introduction | Ethylene diamine + Acetic Anhydride | 20–40°C, Methanol solvent | ~80 |

| Final Coupling | Intermediates + DMF solvent | Reflux at 60–80°C | ~75 |

Challenges in Synthesis

- Side reactions such as hydrolysis during coupling steps.

- Difficulty in isolating pure intermediates due to solubility issues.

- Requirement for precise stoichiometry to avoid overreaction.

Chemical Reactions Analysis

Types of Reactions

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In studies involving cell membrane interactions and protein binding.

Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants (Dimeric Amides)

Compounds with analogous dimeric amide scaffolds but differing in alkyl chain lengths or central linkers include:

Key Findings :

- Longer alkyl chains (e.g., C16 in the target compound) increase hydrophobicity, favoring micelle formation or membrane interaction, whereas shorter chains (C12, C14) improve solubility in aqueous or polar solvents .

Aromatic Backbone Derivatives

Compounds with aromatic or heterocyclic cores demonstrate distinct reactivity and biological activity:

- N,N’-(Piperazine-1,4-diyl-dipropane-3,1-diyl)bis(4-aminoquinoline-3-carboxamide) (): Features a piperazine linker and 4-aminoquinoline moieties. Exhibits anticancer activity due to DNA intercalation or topoisomerase inhibition, contrasting with the non-aromatic target compound’s likely non-pharmacological applications .

N,N'-(1,3-Phenylenebis(ethane-2,1-diyl))bis(3-(5-bromo-1,3-dioxoisoindolin-2-yl)-propan-1-aminium) ():

Functional Group Substitutions

N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate ():

- (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] (): Contains chlorophenyl carbamate groups, imparting pesticidal or herbicidal activity. The chlorine substituents enhance stability and bioactivity compared to the aliphatic target compound .

Aziridine-Containing Analogs

- N,N'-[2,5-bis(2-methylaziridin-1-yl)-3,6-dioxocyclohexa-1,4-diene-1,4-diyl]diacetamide (): Incorporates aziridine rings, known for alkylating DNA or proteins. Likely used as a crosslinking agent in polymers or antitumor prodrugs, contrasting with the target compound’s non-reactive amide bonds .

Biological Activity

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide, a compound with the CAS number 85187-59-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C38H75N3O3 |

| Molecular Weight | 622.021 g/mol |

| LogP | 10.0 |

| InChI Key | XWMRAHYRLADCRD-UHFFFAOYSA-N |

This compound is characterized by a high lipophilicity indicated by its LogP value, suggesting significant membrane permeability which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylating Agent Properties : Similar to other alkylating agents, this compound may interact with DNA, leading to cellular damage and potential antitumor effects .

- Antineoplastic Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines . The ability to induce apoptosis in neoplastic cells is a crucial aspect of its potential therapeutic use.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound can be assessed using high-performance liquid chromatography (HPLC), which has been successfully applied for its separation and analysis . The compound's high lipophilicity implies that it may have prolonged circulation times in vivo, which is beneficial for therapeutic applications.

Applications in Research

The compound's unique properties make it suitable for various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.